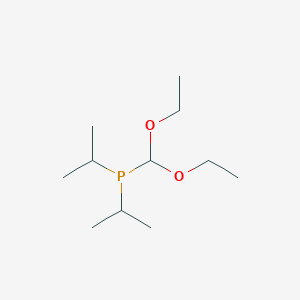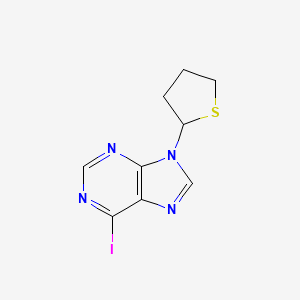
6-Iodo-9-(thiolan-2-yl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of an iodine atom at the 6th position and a tetrahydrothiophen-2-yl group at the 9th position of the purine ring. The unique structural features of this compound make it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine typically involves multiple steps, starting from commercially available purine derivatives The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions
Industrial Production Methods
Industrial production of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can result in the formation of azido or cyano derivatives.
科学的研究の応用
6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine can be compared with other similar compounds, such as:
6-chloro-9-(tetrahydrothiophen-2-yl)-9h-purine: This compound has a chlorine atom instead of an iodine atom at the 6th position. The presence of chlorine may result in different reactivity and biological activity.
6-bromo-9-(tetrahydrothiophen-2-yl)-9h-purine: This compound has a bromine atom at the 6th position. Bromine is less reactive than iodine, which may affect the compound’s chemical and biological properties.
9-(tetrahydrothiophen-2-yl)-9h-purine: This compound lacks the halogen atom at the 6th position, which may result in different reactivity and biological activity compared to the halogenated derivatives.
The uniqueness of 6-iodo-9-(tetrahydrothiophen-2-yl)-9h-purine lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
90347-61-8 |
|---|---|
分子式 |
C9H9IN4S |
分子量 |
332.17 g/mol |
IUPAC名 |
6-iodo-9-(thiolan-2-yl)purine |
InChI |
InChI=1S/C9H9IN4S/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 |
InChIキー |
HERRCYLCJRVSEA-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)N2C=NC3=C2N=CN=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


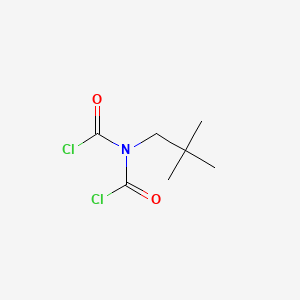
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
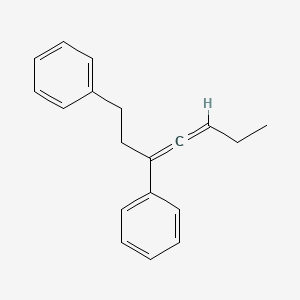
![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate](/img/structure/B14357013.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
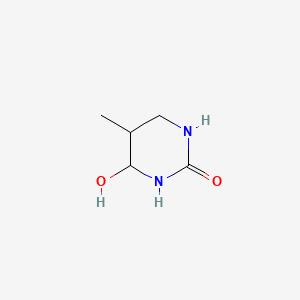
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
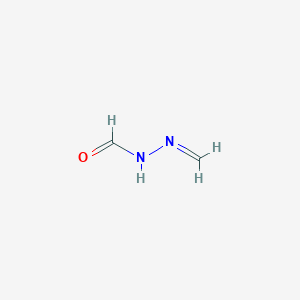
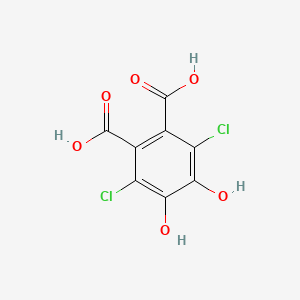
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
